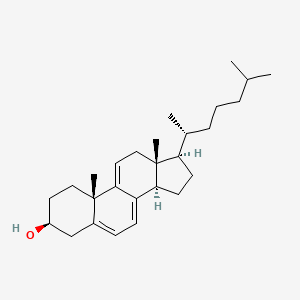

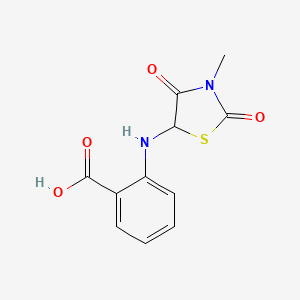

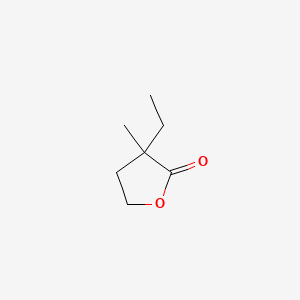

![molecular formula C18H12O B1197520 Benzo[c]phenanthren-1-ol CAS No. 22717-93-7](/img/structure/B1197520.png)

Benzo[c]phenanthren-1-ol

説明

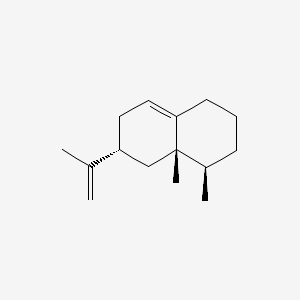

Benzo[c]phenanthren-1-ol, also known as Benzo[c]phenanthrene, is a polycyclic aromatic hydrocarbon with the chemical formula C18H12 . It is a nonplanar molecule consisting of the fusion of four fused benzene rings . The compound is of mainly theoretical interest but it is environmentally occurring .

Synthesis Analysis

The synthesis of Benzo[c]phenanthren-1-ol involves several steps. One method involves the assembling of 1,12-disubstituted 4carbohelicenes via an organocatalyzed enantioselective amination reaction of 2-hydroxybenzo[c]phenanthrene derivatives with diazodicarboxamides . Another method involves the synthesis from phenanthrene-9-carbaldehyde in six steps .Molecular Structure Analysis

The molecular structure of Benzo[c]phenanthren-1-ol is complex, with a molecular formula of C18H12 and a molecular weight of 228.2879 . It is a nonplanar molecule consisting of the fusion of four fused benzene rings .Chemical Reactions Analysis

The chemical reactions involving Benzo[c]phenanthren-1-ol are complex and varied. For instance, it can undergo an organocatalyzed enantioselective amination reaction with diazodicarboxamides . More research is needed to fully understand the range of chemical reactions that this compound can participate in.Physical And Chemical Properties Analysis

Benzo[c]phenanthren-1-ol is a white solid that is soluble in nonpolar organic solvents . It has a density of 1.19 g/cm3, a melting point of 68 °C, and a boiling point of 436.7 °C .科学的研究の応用

Mutagenicity and Carcinogenicity

- Benzo[c]phenanthren-1-ol derivatives, specifically benzo[c]phenanthrene dihydrodiols and bay-region diol-epoxides, have been extensively studied for their mutagenic and carcinogenic properties. They exhibit significant mutagenicity in bacterial and mammalian cells. The metabolites of benzo[c]phenanthren-1-ol, particularly the bay-region diol-epoxides, are potent mutagens and carcinogens in various species, suggesting their role as ultimate carcinogens (Wood et al., 1980).

Tumorigenic Activity

- Benzo[c]phenanthrene and its derivatives, such as trans-dihydrodiols and bay-region diol-epoxides, have been tested for tumorigenic activity, particularly in mouse skin models. Some derivatives, like the bay-region diol-epoxides, are highly tumorigenic, indicating a strong potential for initiating skin tumors (Levin et al., 1980).

Environmental Contamination and Metabolic Activation

- As an environmental contaminant, benzo[c]phenanthrene's low carcinogenic activity contrasts with its metabolites' high tumorigenic potential. The metabolic activation of benzo[c]phenanthrene to DNA-binding diol epoxides in certain cell lines, like human mammary carcinoma cells, suggests a significant risk of carcinogenicity in humans. This activation has been observed to be more limited in mouse skin, implying varying risks across different species (Einolf et al., 1996).

Synthesis and Cytotoxicity

- Novel alcohols based on benzo[c]phenanthrene moiety have been synthesized and evaluated for their cytotoxicity against human carcinoma cell lines. These studies are crucial for understanding the potential therapeutic applications and risks associated with such compounds (Guédouar et al., 2018).

Developmental and Genetic Impact

- The developmental and genetic impact of benzo[c]phenanthrene derivatives, particularly in aquatic organisms like Japanese medaka, has been studied. These studies reveal how exposure to such compounds can affect physical development, heart rates, and gene expression, providing insights into the ecological and health impacts of environmental contamination (Chen et al., 2017).

Structural and Chemical Analysis

- Detailed chemical and structural analyses, including synthesis methods and molecular conformation studies, have been conducted on benzo[c]phenanthren-1-ol and its derivatives. These studies contribute to our understanding of the molecular properties and potential applications of these compounds in various fields, including medicinal chemistry and environmental science (Samanta et al., 2012).

Safety And Hazards

Benzo[c]phenanthren-1-ol is harmful if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapours/spray, and protective gloves/protective clothing/eye protection/face protection should be worn .

特性

IUPAC Name |

benzo[c]phenanthren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-16-7-3-5-13-10-11-14-9-8-12-4-1-2-6-15(12)17(14)18(13)16/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPJJWPXQDJTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC=C4O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294681 | |

| Record name | Benzo[c]phenanthren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c]phenanthren-1-ol | |

CAS RN |

22717-93-7 | |

| Record name | 1-Hydroxybenzo[c]phenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22717-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(c)phenanthren-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022717937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[c]phenanthren-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[c]phenanthren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

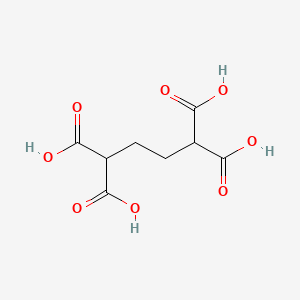

![Isoindolo[1,2-b]quinazolin-12(10h)-one](/img/structure/B1197452.png)